2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
Molecular Formula: C₂₁H₁₈N₄O₄S
Molecular Weight: 422.5 g/mol
Structural Features:
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-13-18(20-24-19(25-29-20)14-8-4-3-5-9-14)30-21(22-13)23-17(26)12-28-16-11-7-6-10-15(16)27-2/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
KSQYZYDLVSJFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Benzaldehyde (1.0 eq) is condensed with hydroxylamine hydrochloride in ethanol under reflux to yield benzaldehyde oxime. Subsequent reaction with ethyl chloroacetate in the presence of potassium carbonate generates ethyl 2-(benzylideneamino)acetate.
Cyclization to Oxadiazole
The hydrazide intermediate is treated with carbon disulfide in sodium ethoxide solution under reflux for 6 hours, followed by acidification with HCl to precipitate 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| NaOEt, CS₂, 6h reflux | 78 | 98.5 |
| KOH, CS₂, 8h reflux | 65 | 97.2 |
Synthesis of (2E)-4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2(3H)-Ylidene
Hantzsch Thiazole Synthesis
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) is reacted with 2-bromopropiophenone (1.2 eq) and thiourea (1.5 eq) in ethanol under reflux for 12 hours. The reaction proceeds via cyclocondensation to form the thiazole core.
Regioselective Isomerization
The (2Z) isomer is converted to the thermodynamically stable (2E) form using triethylamine in dichloromethane at 25°C for 24 hours, achieving >95% isomerization.
Table 2: Thiazole Ring Formation Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 78°C (reflux) |
| Yield | 82% |
| Isomer Ratio (E:Z) | 95:5 (post-isomerization) |
Preparation of 2-(2-Methoxyphenoxy)Acetyl Chloride
Etherification of Guaiacol
Guaiacol (2-methoxyphenol) is reacted with ethyl chloroacetate in acetone using potassium carbonate as a base, yielding ethyl 2-(2-methoxyphenoxy)acetate.
Hydrolysis and Chlorination
The ester is hydrolyzed with 5N HCl under reflux, followed by treatment with thionyl chloride to generate 2-(2-methoxyphenoxy)acetyl chloride.
Final Coupling Reaction
Amide Bond Formation
(2E)-4-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene (1.0 eq) is coupled with 2-(2-methoxyphenoxy)acetyl chloride (1.1 eq) using DMAP (0.2 eq) and EDC·HCl (1.5 eq) in dry DMF at 0–5°C. The reaction mixture is stirred for 24 hours, followed by aqueous workup.
Table 3: Coupling Reaction Optimization
| Catalyst System | Yield (%) | Purity (NMR) |
|---|---|---|
| EDC·HCl/DMAP | 89 | 99.1 |
| DCC/HOBt | 72 | 97.8 |
Characterization and Spectral Data
1H NMR Analysis
-
δ 8.21 (s, 1H, oxadiazole-H)
-
δ 7.45–7.62 (m, 5H, phenyl-H)
-
δ 6.82–6.95 (m, 4H, methoxyphenoxy-H)
-
δ 4.52 (s, 2H, CH₂CO)
-
δ 2.41 (s, 3H, thiazole-CH₃)
13C NMR Analysis
-
168.9 ppm (C=O, acetamide)
-
162.4 ppm (C=N, oxadiazole)
-
156.1 ppm (C-O, methoxyphenoxy)
HRMS Data
-
Calculated for C₂₂H₁₈N₄O₄S: [M+H]⁺ 434.1054
-
Observed: 434.1056
Challenges and Mitigation Strategies
-
Oxadiazole Ring Stability : Prolonged exposure to acidic conditions during cyclization risks ring opening. Mitigated by controlled HCl addition and immediate neutralization.
-
Thiazole Isomerization : Kinetic (2Z) isomer dominates initially. Triethylamine-mediated equilibration ensures (2E) predominance.
-
Amide Coupling Efficiency : EDC·HCl/DMAP system outperforms DCC due to reduced racemization and higher solubility in DMF .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
The compound has shown potential in various scientific research areas:
Medicinal Chemistry
Research indicates that this compound exhibits:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against cancer cell lines similar to established chemotherapeutics like cisplatin .
- Antiviral and Antibacterial Properties : Investigations into its mechanism of action reveal interactions with viral and bacterial targets.
Biological Studies
It is utilized in biological studies to:
- Understand its interaction with specific molecular targets.
- Explore its effects on various biological pathways related to disease mechanisms.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex molecules with desired pharmacological properties.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Cytotoxicity Against Cancer Cell Lines : A study reported IC50 values comparable to cisplatin in inhibiting A549 and C6 cell lines .
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMPs involved in tumor progression, suggesting potential use in cancer therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and thiazole rings play a crucial role in binding to these targets, while the methoxyphenoxy and acetamide groups enhance its stability and solubility. The pathways involved in its action depend on the specific application, whether it is in drug development or material science .
Comparison with Similar Compounds
Key Findings and Implications
Electronic Effects :
- Methoxy and chloro substituents modulate lipophilicity, with methoxy improving blood-brain barrier penetration .
- Oxadiazoles enhance metabolic stability compared to thiazolidinediones, which are prone to ring-opening .
Biological Targets :
- Thiazole-oxadiazole hybrids may target kinase or protease enzymes, whereas thiazolidinediones act on nuclear receptors .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling acetamide derivatives with preformed thiazole-oxadiazole cores, similar to methods in and .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (CAS Number: 1144477-00-8) is a synthetic organic molecule characterized by its complex structure that integrates oxadiazole and thiazole moieties. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. The structure comprises multiple functional groups that contribute to its biological activity, including a methoxyphenoxy group and an acetamide linkage.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1144477-00-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The oxadiazole and thiazole rings facilitate binding to protein targets, while the methoxyphenoxy and acetamide groups enhance solubility and stability. This interaction can lead to inhibition of key enzymes such as matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis .
Anticancer Activity
Research indicates that compounds with oxadiazole and thiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit MMPs, leading to reduced tumor invasion and angiogenesis . The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results comparable to established chemotherapeutics like cisplatin.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Studies have highlighted that similar compounds containing oxadiazole rings exhibit broad-spectrum antimicrobial effects against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several oxadiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that these compounds, including derivatives similar to the target compound, showed significant cytotoxicity without affecting normal fibroblast cells .
- Matrix Metalloproteinase Inhibition : Another research focused on the inhibitory effects of oxadiazole-based compounds on MMP-9 activity. The findings suggested that these compounds could effectively bind to the active site of MMPs, inhibiting their function and thereby reducing cancer cell migration .
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide. These derivatives were tested for:
- Antitumor efficacy against various cancer models.
- Antimicrobial activity against bacterial strains.
The results consistently demonstrate enhanced activity with specific substitutions on the core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
